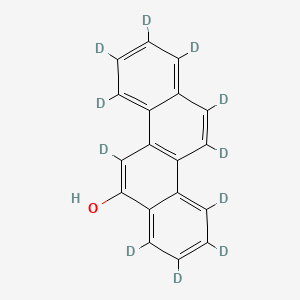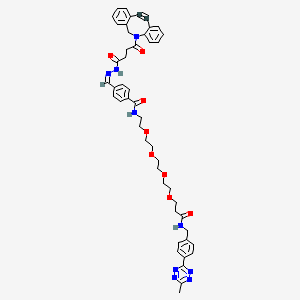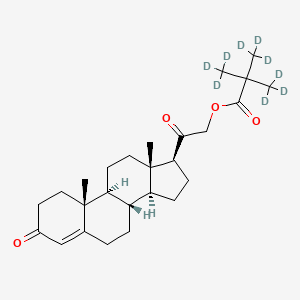
Desoxycorticosterone Pivalate-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desoxycorticosterone Pivalate-d9 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of mineralocorticoids. The compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in tracing and analyzing metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desoxycorticosterone Pivalate-d9 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Desoxycorticosterone Pivalate molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by esterification and purification steps. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Desoxycorticosterone Pivalate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Desoxycorticosterone Pivalate-d9 is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and stability of mineralocorticoids.
Biology: The compound helps in understanding the role of mineralocorticoids in cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: The compound is used in the development of new drugs and in quality control processes.
Wirkmechanismus
Desoxycorticosterone Pivalate-d9 exerts its effects by binding to the mineralocorticoid receptor. This interaction leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to chromatin. This binding results in the transcription of specific genes, leading to the regulation of electrolyte balance and water retention in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desoxycorticosterone Pivalate: The non-deuterated form of the compound.
Desoxycorticosterone Trimethylacetate: Another ester form of desoxycorticosterone.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties.
Uniqueness
Desoxycorticosterone Pivalate-d9 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of mineralocorticoids. This deuterated form provides more accurate and detailed insights compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C26H38O4 |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3 |
InChI-Schlüssel |
VVOIQBFMTVCINR-XUFLEOPMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


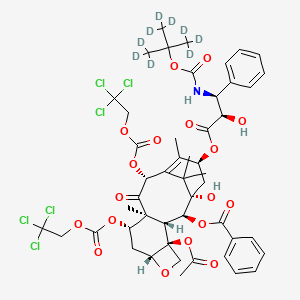

![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
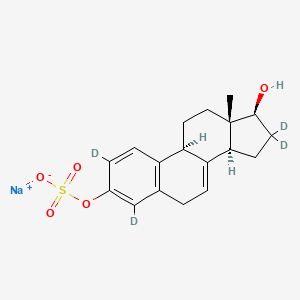
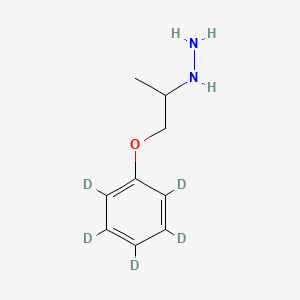
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)

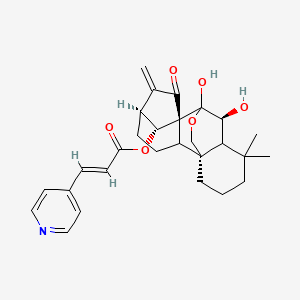
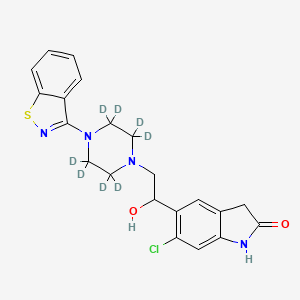
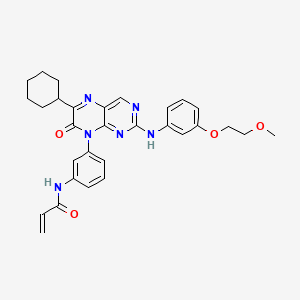
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
